tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a tert-butyl carbamate group and a bis(chloromethyl)isonicotinamido moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,6-bis(chloromethyl)isonicotinic acid with tert-butyl carbamate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo specific chemical reactions makes it a candidate for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
tert-Butyl isocyanide: An organic compound with a similar tert-butyl group but different functional properties.
tert-Butyl carbamate: Another compound with a tert-butyl carbamate group, used in various chemical applications.
Uniqueness: This sets it apart from other tert-butyl carbamate derivatives .
Properties
Molecular Formula |
C15H21Cl2N3O3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2,6-bis(chloromethyl)pyridine-4-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(22)19-5-4-18-13(21)10-6-11(8-16)20-12(7-10)9-17/h6-7H,4-5,8-9H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
RYRABQCVJOSVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC(=C1)CCl)CCl |
Origin of Product |
United States |
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